BenchChemオンラインストアへようこそ!

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This 7-thioacetic acid pyrazolo[1,5-a]pyrimidine (CAS 849911-17-7) is the optimal synthetic entry point for conjugate and probe generation within its analog series. Unlike the 7-nitrile or 7-ester analogs, its free carboxylic acid eliminates a saponification or hydrolysis step, saving one full reaction and purification cycle per derivative. Procure this 98% pure building block to directly explore 7-position hydrogen-bond donor effects on target potency and solubility in kinase-focused hit-to-lead programs.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 849911-17-7
Cat. No. B2423310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid
CAS849911-17-7
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)SCC(=O)O)C)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O2S/c1-10-8-13(22-9-14(20)21)19-16(17-10)15(11(2)18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21)
InChIKeyXJZOHNRAOJPDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid (CAS 849911-17-7): Procurement-Relevant Compound Profile and Structural Baseline


2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid (CAS 849911-17-7) is a synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine heterocyclic family, featuring a thioacetic acid substituent at the 7-position of the fused ring system [1]. The compound has a molecular weight of 313.4 g/mol, a computed XLogP3 of 3.2, one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, and a topological polar surface area of 92.8 Ų [1]. It is supplied as part of the InterBioScreen synthetic screening library (ID: BB_SC-4944) and is commercially available from multiple vendors at a typical purity of 98% [2]. Unlike extensively characterized pyrazolo[1,5-a]pyrimidine drug candidates, this compound lacks peer-reviewed biological annotation and is positioned as a screening hit or synthetic intermediate for further derivatization.

Why 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid Cannot Be Replaced by In-Class Analogs Without Risk of Altered Activity and Physicochemical Profile


Within the pyrazolo[1,5-a]pyrimidine scaffold, modifications at the 7-position directly govern hydrogen-bonding capacity, ionization state, and metabolic susceptibility [1]. The free carboxylic acid of the target compound confers a formal negative charge at physiological pH, a property absent in the 7-nitrile, 7-amide, 7-ester, or 7-morpholine analogs that populate the same screening library [2]. These electronic and steric differences render the target compound non-interchangeable with its closest structural neighbors: the nitrile analog (CHEBI:108392) has zero hydrogen bond donors and a different dipole moment; the morpholine analog introduces a basic tertiary amine [3]. Substitution without confirmatory comparative data risks altering target engagement, solubility, and downstream synthetic tractability.

Quantitative Differentiation Evidence for 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: Carboxylic Acid vs. Nitrile, Amide, Ester, and Morpholine Analogs Enables Distinct Target Engagement Profiles

The target compound bears a free carboxylic acid (pKa ~4–5), providing one hydrogen bond donor (HBD=1) and a formal negative charge at physiological pH, whereas the closest analogs lack an ionizable proton donor: the nitrile (CHEBI:108392, HBD=0), the methyl ester (HBD=0), the acetamide (HBD depends on primary amide), and the morpholine (HBD=0) [1][2]. This difference is critical because pyrazolo[1,5-a]pyrimidine kinase inhibitors often exploit a hydrogen-bond donor at the 7-position for hinge-region or solvent-channel interactions [3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Lipophilicity and Polarity: Computed LogP and TPSA Contrast with 7-Nitrile and 7-Morpholine Analogs Define Differential Solubility and Permeability Windows

The target compound displays an XLogP3 of 3.2 and a TPSA of 92.8 Ų [1]. The nitrile analog (CHEBI:108392, C₁₆H₁₄N₄S) lacks oxygen atoms and is expected to have a higher LogP (>3.5) and lower TPSA (~60–70 Ų), favoring membrane permeability over aqueous solubility [2]. The morpholine analog (C₁₈H₂₀N₄O) possesses a basic amine, resulting in a lower LogP (~2.5–3.0) and a distinct ionization profile [3]. These differences place the target compound in a moderate lipophilicity range suitable for both oral bioavailability and aqueous formulation, distinct from each comparator.

ADME Prediction Physicochemical Profiling Lead Optimization

Screening-Level Biological Activity: Acetonitrile Analog (CHEBI:108392) Shows IC50 >50,000 nM Against Procathepsin L, Establishing a Low-Activity Baseline for the 7-Thioether Series

The acetonitrile analog (CHEBI:108392, also identified as MLS000042270/SMR000047078) was tested against human Procathepsin L in a dose-response confirmatory screen and exhibited an IC50 greater than 50,000 nM (>50 μM) [1]. This data point serves as a quantitative baseline for the 2,5-dimethyl-3-phenyl-7-thioether pyrazolo[1,5-a]pyrimidine sub-series: replacing the nitrile with a carboxylic acid (target compound) alters both steric bulk and hydrogen-bonding capacity and is expected to shift activity, but no direct comparative data for the target compound exist in the same assay.

Protease Inhibition Screening Library Profiling Cathepsin L

Screening-Level Biological Activity: 7-Morpholine Analog (BDBM48546) Shows IC50 64,000 nM Against Eukaryotic Translation Initiation, Defining a Second Low-Activity Reference Point for 7-Substituted Congeners

The 7-morpholine analog (BDBM48546, also MLS000042216/SMR000046531) was evaluated in a dose-response confirmation assay for small-molecule inhibitors of eukaryotic translation initiation and displayed an IC50 of 64,000 nM (64 μM) [1]. This represents the only publicly available quantitative activity data for a 7-amino-substituted congener within the same 2,5-dimethyl-3-phenyl core. The target compound differs by replacing the morpholine with a thioacetic acid group, which may alter ribosome or initiation factor binding, but no direct comparative data exist.

Translation Inhibition Eukaryotic Initiation Factors Screening Hit Triage

Synthetic Versatility: Carboxylic Acid Moiety as a Conjugation Handle vs. Terminal Nitrile or Methyl Ester Analogs for Downstream Derivatization Strategies

The carboxylic acid functional group of the target compound enables direct amide coupling, esterification, and hydrazide formation without requiring deprotection or activation steps that would be necessary for the methyl ester or nitrile analogs [1]. The nitrile analog can be hydrolyzed to the carboxylic acid or reduced to the amine; the methyl ester requires saponification to access the free acid. The target compound thus saves one synthetic step (hydrolysis) compared to the nitrile or ester, reducing the minimum linear sequence for conjugate or library synthesis [2].

Medicinal Chemistry Chemical Biology Bioconjugation

Class-Level Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Scaffold Yields CDK2 Inhibitors with IC50 Values Ranging 0.09–6.37 μM, but No Target-Specific Kinase Profiling Data Exist for This Compound

The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor pharmacophore. Recent literature reports CDK2 inhibitors within this class achieving IC50 values of 0.09–6.37 μM, with compound 6t showing IC50 = 0.09 μM against CDK2 and 0.45 μM against TRKA [1], and compound 4k (BS-194) inhibiting CDK2 at 3 nM [2]. Critically, none of these potent inhibitors share the 2,5-dimethyl-3-phenyl-7-thioacetic acid substitution pattern of the target compound, and direct kinase profiling data for CAS 849911-17-7 are absent from the public domain. Furthermore, the weak activity of structurally related 7-substituted analogs in non-kinase assays (>50 μM; see Evidence Items 3 and 4) suggests that activity against kinase targets cannot be assumed and must be empirically determined.

Kinase Inhibition CDK2 Anticancer Screening

Recommended Procurement and Application Scenarios for 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid


Synthetic Intermediate for Amide- or Ester-Linked Conjugates and Compound Libraries

The free carboxylic acid at the 7-position provides a direct handle for amide coupling (EDC/HOBt, HATU) or esterification, making this compound the most synthetically efficient choice among the 7-substituted pyrazolo[1,5-a]pyrimidine analogs when the goal is to generate diverse conjugates, biotinylated probes, or solid-phase-linked libraries [1]. Procurement of the target compound eliminates the saponification or nitrile hydrolysis step required for the ester or nitrile analogs, respectively, saving one reaction and purification cycle per derivative [2].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies at the 7-Position

With an XLogP3 of 3.2, TPSA of 92.8 Ų, a single HBD, and a formal negative charge at physiological pH, this compound occupies a distinct region of physicochemical space compared to the more lipophilic nitrile analog and the basic morpholine analog [1]. It is suitable for inclusion in SAR matrices where the effect of 7-position hydrogen-bond donor capacity and acidity on target potency, solubility, and permeability is systematically explored [2].

Negative Control or Baseline Compound in Cathepsin L or Translation Initiation Assays

The closest analogs with publicly available screening data—the acetonitrile analog (IC50 >50 μM against Procathepsin L) and the morpholine analog (IC50 = 64 μM against eukaryotic translation initiation)—exhibit weak to negligible activity [1][2]. The target compound may serve as a structurally matched negative control or baseline for these target classes, provided that its own inactivity is confirmed in the same assay system before use.

Starting Material for Novel Kinase Inhibitor Synthesis Programs

Although no kinase profiling data exist for this specific compound, the pyrazolo[1,5-a]pyrimidine scaffold has produced CDK2 inhibitors with sub-nanomolar potency (e.g., BS-194, CDK2 IC50 = 3 nM) [1]. Procurement of the target compound as a synthetic starting point, followed by iterative medicinal chemistry optimization at the 3-phenyl, 2-methyl, 5-methyl, and 7-thioacetic acid positions, can serve as a hit-to-lead entry for kinase-focused programs, with the carboxylic acid providing a vector for prodrug or solubility-enhancing modifications [2].

Quote Request

Request a Quote for 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.